Cy5.5 dbco
Overview
Description
Cy5.5 dibenzocyclooctyne is a near-infrared fluorescent dye that is widely used in bioorthogonal chemistry. It is an azide-reactive probe that allows for the imaging of azide-tagged biomolecules through a copper-free “click reaction”. This reaction forms a stable triazole without the need for a copper catalyst or elevated temperatures, making it ideal for detecting azide-tagged biomolecules under mild conditions .
Mechanism of Action
Target of Action
Cy5.5 DBCO is a click chemistry reagent . Its primary targets are azide-tagged biomolecules . The compound is used for imaging these biomolecules, making it a valuable tool in biological research and drug development .
Mode of Action
The DBCO moiety in this compound reacts with azides to form a stable triazole . This allows for the detection of azide-tagged biomolecules under mild conditions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific azide-tagged biomolecules it interacts with. The primary pathway involves the formation of a stable triazole linkage between the dbco moiety and azides .
Pharmacokinetics
The pharmacokinetic properties of Cy5It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the imaging of azide-tagged biomolecules . This is achieved through the formation of a stable triazole linkage, which can be detected under mild conditions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is ideal for applications where the presence of copper is a concern . Additionally, its water solubility could influence its action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
The DBCO moiety in Cy5.5 DBCO reacts with azides to form a stable triazole . This reaction does not require a copper catalyst or elevated temperatures, allowing the detection of azide-tagged biomolecules under mild conditions . This makes this compound an ideal alternative in applications where the presence of copper is a concern .
Cellular Effects
This compound has been used for specific labeling of cellular target proteins and studying drug target engagement with drug surrogates in live cells . It enables efficient and effective molecular imaging and drug delivery for diagnosis and therapy .
Molecular Mechanism
The mechanism of action of this compound involves a strain-promoted azide–alkyne cycloaddition (SPAAC) reaction . This reaction enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
Temporal Effects in Laboratory Settings
The stability of this compound allows for its use over extended periods in laboratory settings
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . For instance, it has been used for manipulation of calcium influx in vivo using copper-free click chemistry-mediated site-specific labeling and light activation of calcium channel proteins .
Metabolic Pathways
Its role in the SPAAC reaction suggests potential interactions with enzymes or cofactors involved in azide-tagged biomolecule pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the nature of the azide-tagged biomolecules it interacts with . Its localization or accumulation can be influenced by these interactions.
Subcellular Localization
The subcellular localization of this compound is largely dependent on the azide-tagged biomolecules it is bound to . Its activity or function can be affected by any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 dibenzocyclooctyne involves the conjugation of the Cy5.5 fluorophore with a dibenzocyclooctyne moiety. The reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using high-performance liquid chromatography to achieve a purity of over 90% .
Industrial Production Methods
Industrial production of Cy5.5 dibenzocyclooctyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability and shelf life .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 dibenzocyclooctyne primarily undergoes strain-promoted azide-alkyne cycloaddition reactions. This type of reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper catalyst .
Common Reagents and Conditions
The most common reagent used with Cy5.5 dibenzocyclooctyne is an azide-functionalized compound. The reaction conditions are typically mild, occurring at room temperature and in aqueous environments, making it suitable for biological applications .
Major Products Formed
The major product formed from the reaction of Cy5.5 dibenzocyclooctyne with azides is a stable triazole. This product is highly stable and can be used for various imaging and labeling applications .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Alexa Fluor 680: Another near-infrared dye used for similar applications but requires a copper catalyst for the click reaction.
DyLight 680: Similar to Cy5.5 dibenzocyclooctyne but may have different spectral properties and stability.
IRDye 680: Another alternative with similar applications but different chemical properties.
Uniqueness
Cy5.5 dibenzocyclooctyne stands out due to its ability to undergo copper-free click reactions, making it safer and more suitable for live-cell imaging and other biological applications. Its high photostability and minimal autofluorescence also make it a preferred choice for many researchers .
Properties
IUPAC Name |
3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGNBPOXZSARU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H58N4O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1175.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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